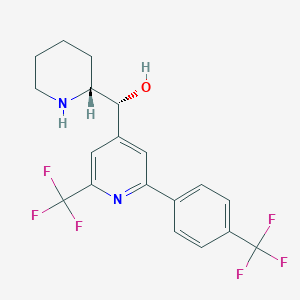

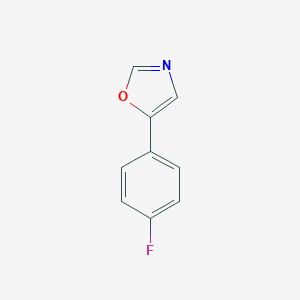

5-(4-Fluorophenyl)-1,3-oxazole

説明

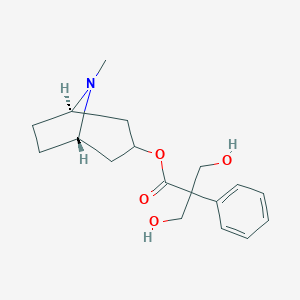

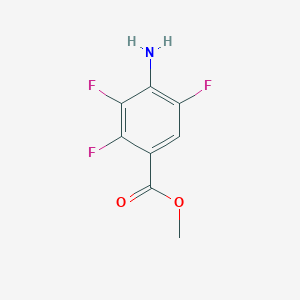

The compound 5-(4-Fluorophenyl)-1,3-oxazole is a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The presence of a fluorophenyl group at the 5-position of the oxazole ring is expected to influence its chemical and physical properties, as well as its potential biological activity.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the paper titled "4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles" describes a versatile template for synthesizing 2-phenyl-4,5-functionalized oxazoles. This involves nucleophilic ring-opening of oxazolone with different nucleophiles followed by 5-endo cyclization in the presence of silver carbonate . Although this paper does not directly describe the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole, the methodology could potentially be adapted for its synthesis by using a 4-fluorophenyl nucleophile.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be determined using various analytical techniques. For example, the paper on "Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide" discusses the determination of the crystal structure of a compound containing a fluorophenyl group . While this paper does not directly analyze 5-(4-Fluorophenyl)-1,3-oxazole, similar techniques such as X-ray crystallography could be used to elucidate its structure.

Chemical Reactions Analysis

The reactivity of oxazole derivatives can vary depending on the substituents attached to the ring. The paper on "3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Synthesis, Structure, and Properties" provides insights into the reactivity of a triazole derivative, which, like oxazole, is a heterocyclic compound . It discusses reactions such as alkylation, nitration, and conversion into acid chloride and substituted amide. These reactions could be relevant to 5-(4-Fluorophenyl)-1,3-oxazole, as the presence of the fluorophenyl group could affect its reactivity in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl-containing heterocycles are of significant interest. The paper "Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives" explores the properties of triazole derivatives with a fluorophenyl group . Although the paper focuses on triazole rather than oxazole, it highlights the impact of the fluorophenyl group on the properties of the compound. Techniques such as NMR spectroscopy, chromatography-mass spectrometry, and elemental analysis are used to characterize these compounds, which could also be applied to study the properties of 5-(4-Fluorophenyl)-1,3-oxazole.

科学的研究の応用

Synthesis and Material Science Applications

Synthesis of α-Trifluoromethyl α-Amino Acids : 5-Fluoro-4-trifluoromethyloxazoles, including derivatives of 5-(4-Fluorophenyl)-1,3-oxazole, are used in synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. These compounds are valuable in medicinal chemistry and drug design (Burger et al., 2006).

Polymer Synthesis : 5-(4-Fluorophenyl)-1,3-oxazole derivatives are used in the synthesis of polymers. For example, poly(aryl ether oxazole)s with trifluoromethyl side groups have been synthesized from monomers like 2,5-bis(4‘-fluorophenyl)oxazole. These materials are noted for their high thermal stability and are useful in advanced material applications (Maier & Schneider, 1998).

Medicinal Chemistry and Biological Activity

Antimicrobial and Antifungal Activity : Some 5-(4-Fluorophenyl)-1,3-oxazole derivatives exhibit significant antimicrobial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents (Rezki et al., 2017).

Antiproliferative Activity : Certain oxazole derivatives, such as 2,4,5-trisubstituted oxazoles, have shown promising antiproliferative activity in vitro. This indicates their potential utility in cancer therapy (Liu et al., 2009).

Coordination Chemistry : 5-(4-Fluorophenyl)-1,3-oxazole and its derivatives are used in coordination chemistry, particularly as ligands in transition metal complexes. These complexes are important in catalysis and asymmetric synthesis (Gómez et al., 1999).

Synthesis of Fluorinated Compounds : The compound is used in the synthesis of various fluorinated compounds, which are significant in medicinal chemistry due to their unique biological activities (Herszman et al., 2019).

作用機序

Target of Action

It’s worth noting that similar compounds with a fluorophenyl group have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were found to exhibit antiviral activity against a broad range of RNA and DNA viruses .

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on a similar compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (uk-294,315), suggested that p-glycoprotein (p-gp) acts as a saturable absorption barrier, slowing the rate of absorption at low doses .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISYVFVUDOSQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372092 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-1,3-oxazole | |

CAS RN |

128101-19-9 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。